molecular formula C11H15ClN2O2 B4084661 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B4084661
M. Wt: 242.70 g/mol
InChI Key: KMGLDIALNRTVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride, also known as DOI, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has gained popularity among researchers due to its unique properties. DOI is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychedelics.

Mechanism of Action

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor results in the release of various neurotransmitters, including dopamine, glutamate, and GABA. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to increase the release of these neurotransmitters, leading to its hallucinogenic effects. The exact mechanism of action of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The effects of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride on the body are complex and multifaceted. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has also been shown to increase the release of various neurotransmitters, leading to changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has several advantages for laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the effects of this receptor on various physiological and pathological processes. Additionally, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has a long half-life, which allows for prolonged experimentation. However, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is a potent hallucinogen and can cause adverse effects in animals, which limits its use in certain experiments.

Future Directions

The potential therapeutic applications of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride are still largely unexplored and require further investigation. Future research should focus on the development of novel compounds that target the 5-HT2A receptor and have fewer adverse effects. Additionally, the mechanism of action of 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride and its effects on various physiological and pathological processes should be further studied to gain a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride is a potent agonist of the 5-HT2A receptor that has gained popularity among researchers due to its unique properties. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications and has shown promising results in animal models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has several advantages for laboratory experiments but also has limitations due to its hallucinogenic effects. Overall, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride represents a valuable tool for studying the 5-HT2A receptor and its effects on various physiological and pathological processes.

Scientific Research Applications

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has also been studied for its potential use in treating addiction, anxiety, and post-traumatic stress disorder. Additionally, 2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride has been used in neuroscience research to study the 5-HT2A receptor and its role in various physiological and pathological processes.

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-14-9-5-8(6-10(7-9)15-2)11-12-3-4-13-11;/h5-7H,3-4H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGLDIALNRTVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NCCN2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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